Core Scaffold Differentiation: Imidazo[1,5-a]pyridine vs. Indazole in Lonidamine Series
The target compound (CAS 875578-06-6) is explicitly claimed as a lonidamine analog in US20070015771A1, where the imidazo[1,5-a]pyridine core replaces the 1H-indazole core of lonidamine [1]. Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) shares an identical molecular formula (C15H10Cl2N2O2) and the same 2,4-dichlorobenzyl and carboxylic acid substituents, but the core heterocycle differs. The imidazo[1,5-a]pyridine core introduces an additional nitrogen atom at the ring junction, altering the electronic distribution and hydrogen-bonding capacity compared to indazole. This structural divergence is significant for medicinal chemistry campaigns seeking to optimize mitochondrial pyruvate carrier (MPC) inhibition or hexokinase binding while modifying physicochemical and pharmacokinetic properties [2].
| Evidence Dimension | Core heterocycle structure |
|---|---|
| Target Compound Data | Imidazo[1,5-a]pyridine core; N-atom at ring junction position 4; carboxylic acid at position 1; 2,4-dichlorobenzyl at position 3; MW 321.16 g/mol |
| Comparator Or Baseline | Lonidamine: 1H-indazole core; carboxylic acid at position 3; 2,4-dichlorobenzyl at position 1; MW 321.16 g/mol |
| Quantified Difference | Isosteric core replacement (imidazo[1,5-a]pyridine vs. indazole) with identical substituents and molecular formula |
| Conditions | Structural comparison from patent US20070015771A1; biological data for this specific analog has not been publicly disclosed in peer-reviewed literature |
Why This Matters
For procurement decisions in drug discovery programs targeting mitochondrial metabolism or hexokinase inhibition, this compound offers a direct scaffold-hopping opportunity from the clinically validated lonidamine template, potentially addressing indazole-specific liabilities while retaining the critical 2,4-dichlorobenzyl pharmacophore.
- [1] Matteucci, M.; et al. Lonidamine Analogs. U.S. Patent Application US20070015771A1, January 18, 2007. View Source
- [2] Nancolas, B.; et al. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters. Biochem. J. 2016, 473, 929-936. View Source
